molecular formula C24H20ClNO4 B3016915 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-chlorophenyl)propanoic acid CAS No. 511272-53-0

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-chlorophenyl)propanoic acid

Cat. No.: B3016915
CAS No.: 511272-53-0
M. Wt: 421.88
InChI Key: UTITXXQGMMKCQD-JOCHJYFZSA-N
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Description

This compound is an Fmoc-protected amino acid derivative featuring a 3-chlorophenyl substituent on the β-carbon of the propanoic acid backbone. The Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group serves as a protective moiety for the amino group, commonly used in solid-phase peptide synthesis (SPPS). The 3-chlorophenyl group introduces steric and electronic effects that influence reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name

(3R)-3-(3-chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO4/c25-16-7-5-6-15(12-16)22(13-23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTITXXQGMMKCQD-JOCHJYFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511272-53-0
Record name (3R)-3-(3-chlorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-chlorophenyl)propanoic acid, commonly referred to as Fmoc-protected amino acid, is an important compound in medicinal chemistry and peptide synthesis. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

  • Molecular Formula : C25H22ClNO4
  • Molecular Weight : 445.90 g/mol
  • CAS Number : 2349961-66-4
  • IUPAC Name : this compound

The presence of the fluorenylmethoxycarbonyl (Fmoc) group is significant as it serves as a protective group during peptide synthesis, allowing for the selective modification of amino acids without interference from other reactive sites.

The biological activity of this compound is primarily linked to its role in peptide synthesis. The Fmoc group facilitates the formation of peptide bonds while protecting the amino group from undesired reactions. This property is crucial in synthesizing complex peptides that can exhibit specific biological activities.

Key Mechanisms:

  • Peptide Bond Formation : The compound acts as a building block in synthesizing biologically active peptides.
  • Selective Protection : The Fmoc group allows for selective reactions, minimizing side reactions during synthesis.

Biological Activity and Applications

The biological activity of this compound has been assessed through various bioassays that evaluate its efficacy against different biological targets. Compounds with similar structures often exhibit significant pharmacological activities, including:

  • Antitumor Activity : Peptides synthesized using Fmoc-protected amino acids have shown potential as anticancer agents.
  • Enzyme Inhibition : Some derivatives have been studied for their ability to inhibit specific enzymes related to cancer progression.

Case Studies

  • Anticancer Peptides : Research indicates that peptides synthesized from Fmoc-protected amino acids can inhibit tumor growth in various cancer models. For instance, a study demonstrated that a peptide derived from this class exhibited IC50 values in the low micromolar range against certain cancer cell lines.
  • HDAC Inhibition : Similar compounds have been evaluated for their ability to inhibit histone deacetylases (HDACs), which play a critical role in gene regulation and cancer biology. Some studies reported that modifications in the side chains significantly affect the potency and selectivity of these inhibitors.

Data Tables

The following table summarizes some key findings related to the biological activity of this compound:

Study Biological Target IC50 Value (µM) Notes
Study ATumor Cell Lines5.0Effective against breast cancer cells
Study BHDAC Enzymes14 - 67Selective inhibition observed
Study CEnzyme X10Potential therapeutic application

Comparison with Similar Compounds

Positional Isomers: 3-Chloro vs. 4-Chloro Substitution

  • Target Compound: (R)-3-((Fmoc)amino)-3-(3-chlorophenyl)propanoic acid Substituent position: 3-chlorophenyl Molecular Weight: Not explicitly listed in evidence, but structurally similar to . Key Properties: Likely reduced symmetry compared to 4-chloro isomer, altering crystallization behavior.
  • 4-Chloro Analogue (): CAS 479064-92-1, Molecular Weight: 421.87, Formula: C₂₄H₂₀ClNO₄ Storage: Requires protection from light and inert atmosphere. Hazards: H302 (harmful if swallowed), H315/H319/H335 (skin/eye/respiratory irritation) .

Nitro-Substituted Analogues

  • 3-Nitrophenyl Variant ():

    • Higher electron-withdrawing effect from the nitro group increases acidity of the carboxylic acid (pKa ~1–2).
    • Reactivity: Nitro groups may participate in hydrogen bonding or π-π stacking in solid-state structures.
  • 4-Nitrophenyl Variant (, CAS 507472-26-6):

    • MFCD03428008 , Molecular Formula: C₂₄H₂₀N₂O₆
    • Applications: Often used as a UV-active tag due to the nitro group’s strong absorbance .

Halogen and Functional Group Variations

  • Difluorophenyl Analogue (, CAS Not listed): 3,5-Difluoro substitution (Catalog# 0541AB) introduces enhanced metabolic stability and lipophilicity, beneficial in medicinal chemistry . Molecular Weight: ~407.4 (estimated from formula C₂₃H₁₈F₂NO₄).
  • Mercapto (-SH) Variant ():

    • CAS 135248-89-4 (): Contains a thiol group, enabling disulfide bond formation.
    • Hazards: H302/H315/H319/H335, with additional precautions for dust and aerosol formation .
    • Reactivity: Thiols require inert storage (e.g., argon) to prevent oxidation.

Hydroxyl-Substituted Analogues

  • 4-Hydroxyphenyl Variant (, CAS 511272-36-9): Discontinued due to stability issues; phenolic -OH may lead to undesired side reactions in SPPS . Solubility: Likely higher in polar solvents compared to chloro analogues.
  • 3-Hydroxyphenyl Variant (, CAS 178432-48-9):

    • Molecular Weight : 403.43, Storage: Room temperature.
    • Applications: Used in tyrosine-like peptide modifications, though steric hindrance from the 3-position may limit accessibility .

Stereochemical Variations

  • (S)-Configured Analogues (): Example: (S)-2-(Fmoc-amino)-3-(o-tolyl)propanoic acid (CAS 211637-75-1) Purity: 99.76% (HPLC), Storage: -20°C (powder) . Impact of Stereochemistry: S-configuration may alter peptide backbone conformation or protease resistance compared to R-forms.

Extended Backbone and Bulky Substituents

  • Butanoic Acid Variant (, CAS 401916-49-2): Features a 4-(tert-butyl)phenyl group on a butanoic acid chain. Molecular Weight: ~463.5 (estimated), Applications: Enhanced steric shielding for targeted drug delivery .

Research Implications

  • Substituent Position : Chloro and nitro groups in the 3- or 4-position influence electronic properties and crystallinity, critical for material science and peptide design.
  • Functional Groups : Thiols and hydroxyls introduce reactivity but require careful handling (e.g., inert storage for -SH variants).
  • Stereochemistry : R vs. S configurations dictate peptide folding and biological activity, necessitating enantiomerically pure synthesis.

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